Diamminebis(nitrito-N)platinum

CAS No.: 14409-61-1

Cat. No.: VC3875991

Molecular Formula: H4N4O4Pt-2

Molecular Weight: 319.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14409-61-1 |

|---|---|

| Molecular Formula | H4N4O4Pt-2 |

| Molecular Weight | 319.14 g/mol |

| IUPAC Name | azanide;platinum(2+);dinitrite |

| Standard InChI | InChI=1S/2HNO2.2H2N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 |

| Standard InChI Key | IXSUHTFXKKBBJP-UHFFFAOYSA-L |

| SMILES | [NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pt+2] |

| Canonical SMILES | [NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pt+2] |

Introduction

Crystal Structure Analysis

Coordination Geometry and Bonding Parameters

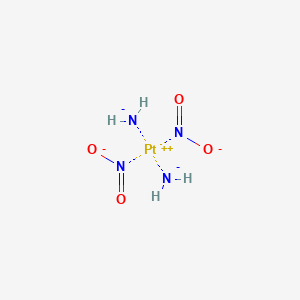

The title compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 6.8656(5) Å, b = 12.6428(8) Å, c = 7.0931(5) Å, and β = 110.579(8)° . The platinum(II) center adopts a square-planar geometry, coordinated by four nitrogen atoms: two from ammine ligands and two from monodentate nitrito groups (Fig. 1). Key bond lengths and angles include:

| Bond/Angle | Value (Å/°) |

|---|---|

| Pt–N (ammine) | 2.039(3)–2.052(3) |

| Pt–N (nitrito) | 1.995(3)–2.001(4) |

| N1–Pt–N2 (nitrito) | 93.06(13) |

The shorter Pt–N bonds to nitrito ligands compared to ammine ligands reflect the stronger trans influence of NO₂⁻. The least-squares plane of the PtN₄ coordination sphere shows minimal deviations (±0.02 Å), confirming the near-perfect square-planar geometry .

Deviations from Ideal Geometry

While the PtN₄ core is largely planar, the nitrito ligands exhibit significant torsional flexibility. The planes defined by the NO₂ groups form angles of 38.6(2)° and 61.6(2)° with the PtN₄ plane, while the dihedral angle between the two NO₂ planes is 62.4(4)° . This distortion arises from steric and electronic interactions between the ligands and the hydrogen-bonding network.

Supramolecular Features

Columnar Packing and Intermolecular Interactions

Molecules of cis-diamminebis(nitrito-N)platinum(II) stack into columns along the direction, with adjacent molecules related by glide mirror symmetry (Fig. 2). The Pt···Pt distance within these columns is 3.5486(2) Å, slightly exceeding twice the van der Waals radius of platinum (3.44 Å) . This close packing facilitates a unique hydrogen-bonding framework involving all six ammine hydrogen atoms and four nitrito oxygen atoms.

Table 1: Selected Intermolecular N–H···O Hydrogen Bonds

| Donor (N–H) | Acceptor (O) | H···O Distance (Å) |

|---|---|---|

| N3–H3A···O4 | O4 | 2.14 |

| N3–H3B···O1 | O1 | 2.57 |

| N4–H4A···O3 | O3 | 2.29 |

Each molecule participates in 18 hydrogen bonds, connecting it to eight neighboring molecules. Four of these interactions occur within the same column, while the remaining 14 link adjacent columns, forming a three-dimensional hxl-type framework .

Comparison with trans-Isomer and Palladium Analogue

The trans-isomer of [Pt(NH₃)₂(NO₂)₂] exhibits markedly different supramolecular behavior. With a longer Pt···Pt distance of 4.84 Å and no intramolecular hydrogen bonds, its packing is less dense . Similarly, the palladium analogue cis-[Pd(NH₃)₂(NO₂)₂] shows a Pd···Pd distance of 5.42 Å and a primitive cubic (pcu) hydrogen-bonded network, underscoring the unique structural role of platinum’s larger ionic radius .

Synthesis and Electrochemical Applications

Synthetic Methodology

Single crystals of cis-diamminebis(nitrito-N)platinum(II) are obtained via hypersaturation from a plating electrolyte containing Pt(II) salts, ammonia, and nitrite ions . Controlled evaporation over two months yields crystals suitable for X-ray diffraction. Industrial production employs similar conditions but optimizes for yield and purity, often requiring temperatures near 363 K to destabilize the complex for electrodeposition .

Role in Electrodeposition

The compound’s stability in aqueous solution prevents premature oxidation of Pt(II) to Pt(IV), a common issue in electroplating baths. At elevated temperatures, the nitrito ligands dissociate, releasing Pt²⁺ ions for reduction at the cathode. This property enables the formation of dense, homogeneous platinum coatings critical for catalytic and electronic applications .

Comparative Analysis with Related Platinum Complexes

Ligand Influence on Reactivity

Compared to cisplatin ([Pt(NH₃)₂Cl₂]), the nitrito ligands in diamminebis(nitrito-N)platinum(II) confer greater solubility in aqueous media while maintaining kinetic inertness. This balance is crucial for its use in electrochemical systems, where ligand lability must be carefully controlled.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume